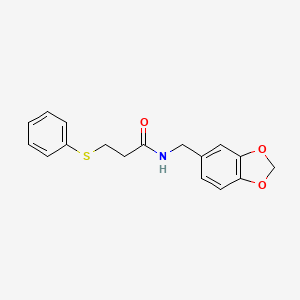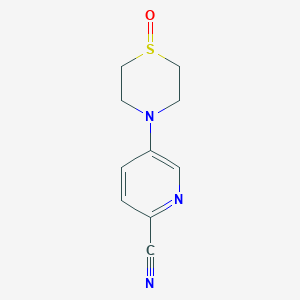
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide is a chemical compound that features a benzodioxole ring and a phenylsulfanyl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Benzodioxole Ring to the Propanamide Backbone: This step involves the reaction of the benzodioxole derivative with a suitable propanamide precursor under specific conditions, such as the use of a base like sodium hydride in a solvent like dimethylformamide.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biochemical pathways involving sulfanyl groups.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and phenylsulfanyl group may interact with specific binding sites, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide is unique due to the presence of both the benzodioxole ring and the phenylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-17(8-9-22-14-4-2-1-3-5-14)18-11-13-6-7-15-16(10-13)21-12-20-15/h1-7,10H,8-9,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDFZMRKTDOWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7600523.png)
![2-[1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclobutyl]acetic acid](/img/structure/B7600536.png)
![2-[1-[3-(2-Chlorophenyl)sulfanylpropanoylamino]cyclobutyl]acetic acid](/img/structure/B7600545.png)
![2-[1-[3-(2-Fluorophenyl)sulfanylpropanoylamino]cyclobutyl]acetic acid](/img/structure/B7600562.png)
![2-[1-(Thiadiazole-5-carbonylamino)cyclobutyl]acetic acid](/img/structure/B7600566.png)
![2-[1-[(2-Methylfuran-3-carbonyl)amino]cyclobutyl]acetic acid](/img/structure/B7600568.png)
![2-[1-[(4-Methoxyphenyl)sulfonylamino]cyclobutyl]acetic acid](/img/structure/B7600575.png)
![2-[1-(Cyclopropylsulfonylamino)cyclobutyl]acetic acid](/img/structure/B7600582.png)
![2-[1-(2,3-dihydro-1H-indene-5-carbonylamino)cyclobutyl]acetic acid](/img/structure/B7600590.png)
![2-[1-[(5-Fluoropyridin-3-yl)sulfonylamino]cyclobutyl]acetic acid](/img/structure/B7600591.png)
![2-[1-(Oxolane-3-carbonylamino)cyclobutyl]acetic acid](/img/structure/B7600594.png)
![2-[1-(Benzenesulfonamido)cyclobutyl]acetic acid](/img/structure/B7600605.png)
![N-cyclopropyl-2-[2-(hydroxymethyl)morpholin-4-yl]acetamide](/img/structure/B7600609.png)
